![molecular formula C21H24N2O3 B4399273 [4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone](/img/structure/B4399273.png)
[4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone
Overview
Description
[4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with an allyloxybenzoyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoyl chloride with allyl alcohol in the presence of a base such as pyridine to form 4-(allyloxy)benzoyl chloride.
Coupling with Piperazine: The 4-(allyloxy)benzoyl chloride is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base like triethylamine to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the reagents and conditions used.
Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied. In cancer research, it may induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway, leading to cell death.
Comparison with Similar Compounds
[4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone can be compared with other piperazine derivatives, such as:
1-[4-(allyloxy)benzoyl]-4-(4-hydroxyphenyl)piperazine: Similar structure but with a hydroxy group instead of a methoxy group, which may affect its biological activity and chemical reactivity.
1-[4-(allyloxy)benzoyl]-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, which may enhance its antimicrobial properties.
1-[4-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine: Contains a nitro group, which may increase its potency as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-16-26-20-8-4-17(5-9-20)21(24)23-14-12-22(13-15-23)18-6-10-19(25-2)11-7-18/h3-11H,1,12-16H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMFSHOYVWHUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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